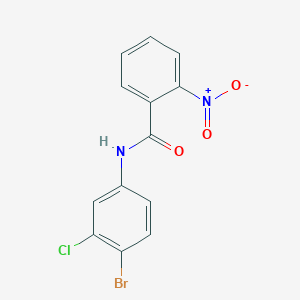

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide

Description

Properties

Molecular Formula |

C13H8BrClN2O3 |

|---|---|

Molecular Weight |

355.57 g/mol |

IUPAC Name |

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H8BrClN2O3/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |

InChI Key |

IBFJUBOHLRALOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Acid Chloride Formation :

2-Nitrobenzoic acid is refluxed with excess thionyl chloride in anhydrous dimethylformamide (DMF) as a catalyst. The reaction typically completes within 2–4 hours at 70–80°C, yielding 2-nitrobenzoyl chloride and gaseous byproducts (SO₂, HCl).

$$

\text{2-Nitrobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$ - Amide Coupling :

The acid chloride is then reacted with 4-bromo-3-chloroaniline in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C to minimize side reactions. Triethylamine (TEA) is often added to scavenge HCl.

Yield and Purity Considerations

- Crude Yield : 65–75%.

- Impurities : Residual DMF or unreacted aniline may persist, necessitating recrystallization from ethanol-water mixtures.

- Challenges : Thionyl chloride’s corrosivity and the exothermic nature of the reaction demand stringent temperature control.

Ester Ammonolysis via Trimethyl Orthoacetate

A solvent-free esterification method, adapted from the synthesis of 4-iodo-3-nitrobenzamide, offers a safer alternative to acid chlorides. This route avoids toxic solvents and minimizes halogen displacement side reactions.

Synthetic Pathway

- Methyl Ester Formation :

2-Nitrobenzoic acid is heated with trimethyl orthoacetate under reflux (110°C) for 15–20 hours, producing 2-nitrobenzoic acid methyl ester in near-quantitative yield:

$$

\text{2-Nitrobenzoic acid} + \text{CH}3\text{C(OCH}3\text{)}3 \rightarrow \text{Methyl ester} + \text{CH}3\text{COOCH}_3

$$ - Ammonolysis :

The ester is dissolved in methanol and treated with anhydrous ammonia gas at −15°C, followed by gradual warming to room temperature. After 72 hours, the amide precipitates upon solvent evaporation.

Advantages Over Acid Chloride Route

- Safety : Eliminates SOCl₂ and DMF.

- Purity : Final product contains <0.5% solvent residues when crystallized from methanol-water.

- Scalability : Suitable for industrial production due to minimal chromatographic purification.

Catalytic Amidation Using Boric Acid-Polyethylene Glycol Systems

A catalytic approach, inspired by the synthesis of 4-nitrobenzamide, employs boric acid and polyethylene glycol (PEG-400) to directly condense 2-nitrobenzoic acid with 4-bromo-3-chloroaniline.

Reaction Optimization

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion Rate | 85–90% |

| Isolated Yield | 78–82% |

| Purity (HPLC) | >99% after crystallization |

Crystallization and Purification Strategies

Final product purity is critical for pharmaceutical applications. Patent data emphasize methanol-water mixtures for recrystallization, achieving >99.5% purity by selectively dissolving impurities.

Recrystallization Protocol

- Dissolve crude amide in hot methanol (55°C).

- Add deionized water (3:1 v/v) until cloudiness appears.

- Cool to 0°C, filter, and dry under vacuum.

Solvent Comparisons

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Methanol-Water | 99.8 | 80 |

| Acetonitrile | 98.5 | 65 |

| Ethanol | 97.2 | 70 |

Analytical Characterization

Critical spectroscopic data for this compound include:

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Reduction: Formation of N-(4-bromo-3-chlorophenyl)-2-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials. Its structural properties make it suitable for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The halogen atoms (bromine and chlorine) enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of nitrobenzamides, which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally analogous compounds:

Research Findings

Crystallographic Studies : The crystal structure of N-(4-chlorophenyl)-2-hydroxybenzamide (a related compound) reveals intermolecular hydrogen bonding via the hydroxy group, a feature absent in the nitro-substituted target compound. This difference impacts their packing efficiencies and melting points .

Spectroscopic Characterization : N-(3-chlorophenethyl)-4-nitrobenzamide shows distinct UV absorption at 270 nm due to the para-nitro group, whereas ortho-nitro derivatives like the target compound exhibit bathochromic shifts (~290 nm) due to altered electron delocalization .

However, bromine’s bulkiness may necessitate optimized conditions .

Biological Activity

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group () and an amide functional group (), which contribute to its reactivity and biological activity. The presence of halogen substituents (bromine and chlorine) on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Studies have shown that compounds with similar structures often display activity against various bacterial strains, suggesting that this compound could be explored further for antibiotic development.

Antiproliferative Effects

The compound has also been investigated for its antiproliferative properties , particularly against cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

The biological effects of this compound are thought to stem from its interactions with specific molecular targets such as enzymes or receptors. For instance, it may act as a kinase inhibitor, which is a common mechanism for many anticancer agents. This interaction can lead to the modulation of signaling pathways involved in cell growth and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the nitro group and halogen substituents in enhancing biological activity. Variations in the position and type of substituents on the phenyl ring significantly affect the compound's potency. For example, compounds with electron-withdrawing groups like nitro tend to have increased activity compared to those with electron-donating groups .

| Compound | Substituents | Activity | IC50 (μM) |

|---|---|---|---|

| 5o | 2-CH₃-5-NO₂ | Antidiabetic | 10.75 ± 0.52 |

| 5m | 2-CH₃-3-NO₂ | Moderate | 20.00 ± 1.00 |

| 5p | 2-CH₃-4-NO₂ | Low | 30.00 ± 1.50 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various nitrobenzamide derivatives, including this compound, against resistant bacterial strains. Results indicated a promising reduction in bacterial growth, suggesting potential applications in treating infections caused by resistant pathogens.

- Cancer Research : In another investigation focusing on cancer cell lines, this compound was found to significantly inhibit cell proliferation at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.